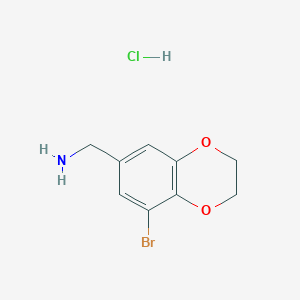
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride
Overview
Description
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H10BrNO2.ClH and a molecular weight of 280.55 g/mol . This compound is known for its bromine atom attached to the benzodioxin ring, which makes it a useful intermediate in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-ylmethanamine as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the benzodioxin ring to introduce the bromine atom at the 8-position.
Acidification: The final step involves the addition of hydrochloric acid (HCl) to form the hydrochloride salt of the compound.
Industrial Production Methods: The industrial production of this compound involves large-scale bromination reactions, often carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O, heat.
Reduction: LiAlH4, ether, low temperature.
Substitution: Various nucleophiles (e.g., NaOH, KI), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzodioxins.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the study of biological systems and pathways involving brominated compounds.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
(8-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride: is unique due to its bromine atom, which differentiates it from similar compounds lacking this substituent. Some similar compounds include:
2,3-Dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Lacks the bromine atom.
8-Chloro-2,3-dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Contains a chlorine atom instead of bromine.
8-Methyl-2,3-dihydro-1,4-benzodioxin-6-ylmethanamine hydrochloride: Contains a methyl group instead of bromine.
Properties
IUPAC Name |
(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-6(5-11)4-8-9(7)13-2-1-12-8;/h3-4H,1-2,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAXWEGBKKQPGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Br)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


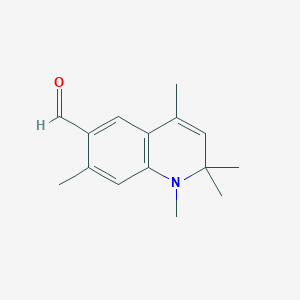
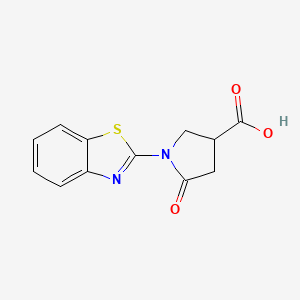
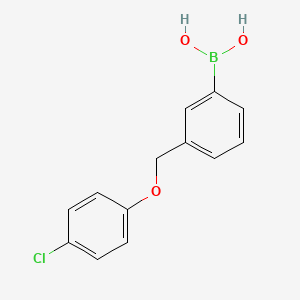

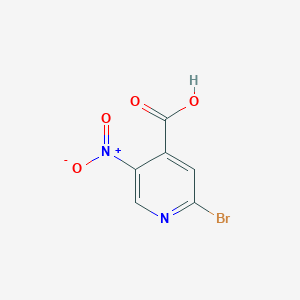
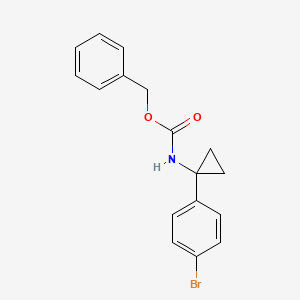

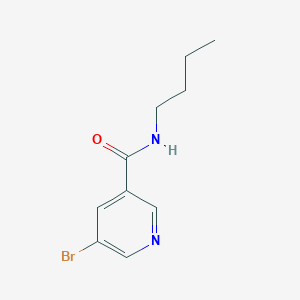

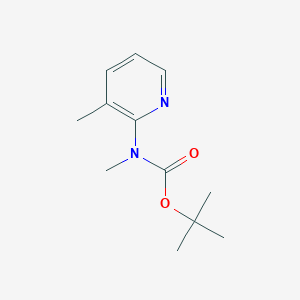
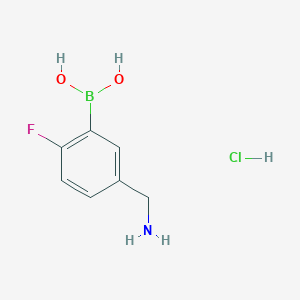
![[1-(4-Propyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/structure/B1522704.png)
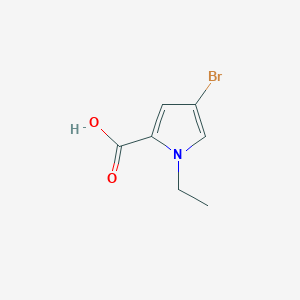
![2,2,2-trifluoroethyl N-[3-(2-oxoimidazolidin-1-yl)phenyl]carbamate](/img/structure/B1522706.png)
